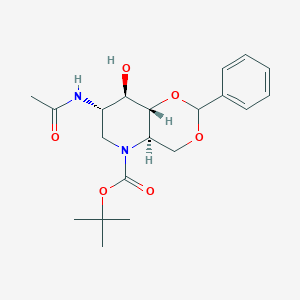
2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol, also known as this compound, is a useful research compound. Its molecular formula is C20H28N2O6 and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Acetamido-4,6-O-benzylidene-N-(tert-butoxycarbonyl)-1,2,5-trideoxy-1,5-imino-D-glucitol (CAS Number: 1221795-90-9) is a synthetic compound notable for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O6 |
| Molecular Weight | 392.45 g/mol |
| Melting Point | 188-189 °C |
| Solubility | Soluble in dichloromethane and methanol |
| Appearance | White foam |
Antimicrobial Activity
Research has indicated that derivatives of imino sugars, including compounds similar to 2-acetamido derivatives, exhibit significant antimicrobial properties. For instance, studies have shown that imino sugars can inhibit glycosylation processes in pathogens, thereby disrupting their growth and virulence factors .
Enzyme Inhibition
The compound is a potential inhibitor of various glycosidases. Glycosidases are enzymes that play crucial roles in carbohydrate metabolism and cell signaling. Inhibiting these enzymes can lead to therapeutic effects against diseases such as diabetes and cancer. A study demonstrated that imino sugars can effectively inhibit the enzyme glucosidase, which is involved in glucose absorption .
The biological activity of this compound is primarily attributed to its ability to mimic natural substrates in enzymatic reactions. The presence of the acetamido and benzylidene groups enhances its binding affinity to target enzymes. This structural similarity allows it to act as a competitive inhibitor.
Case Studies
- Diabetes Management : A clinical trial investigated the effects of imino sugars on postprandial blood glucose levels in diabetic patients. Results indicated a significant reduction in glucose spikes after meals when treated with imino sugar derivatives .
- Antiviral Properties : Another study focused on the antiviral activity of related compounds against viral infections such as HIV. The results suggested that these compounds could interfere with viral glycoprotein processing, thereby inhibiting viral replication .
- Cancer Research : Research has also explored the use of imino sugars in cancer treatment. A specific study showed that these compounds could induce apoptosis in cancer cells by disrupting glycosylation pathways essential for tumor growth .
Eigenschaften
IUPAC Name |
tert-butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O6/c1-12(23)21-14-10-22(19(25)28-20(2,3)4)15-11-26-18(27-17(15)16(14)24)13-8-6-5-7-9-13/h5-9,14-18,24H,10-11H2,1-4H3,(H,21,23)/t14-,15+,16+,17+,18?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVJOFLORWKFHJ-QHBCJLDCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(C2COC(OC2C1O)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN([C@@H]2COC(O[C@H]2[C@@H]1O)C3=CC=CC=C3)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565023 |
Source


|
| Record name | tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221795-90-9 |
Source


|
| Record name | tert-Butyl (4aR,7S,8R,8aR)-7-acetamido-8-hydroxy-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














